3-(3-Methoxyphenyl)-4'-methylpropiophenone
Description
Contextualization of 3-(3-Methoxyphenyl)-4'-methylpropiophenone within Related Chemical Classes
The chemical structure of this compound places it within the broader family of substituted propiophenones. Its specific substitutions, a methoxy (B1213986) group on one phenyl ring and a methyl group on the other, influence its chemical behavior and its relationship to other classes of compounds.
Relationship to Phenethylamines and Cathinones
Substituted propiophenones are structurally related to phenethylamines and cathinones, two classes of compounds with significant pharmacological activity. nih.govmdpi.com Phenethylamines form the backbone of many neurotransmitters and psychoactive substances. nih.gov The core structure of a phenethylamine (B48288) consists of a phenyl ring attached to an ethylamine (B1201723) chain.
Cathinones are β-keto-amphetamines, meaning they are phenethylamines with a ketone group at the beta position of the side chain. wikipedia.org This structural feature is also present in propiophenones, where the carbonyl group is at the β-position relative to the phenyl ring. This structural similarity means that substituted propiophenones can be considered precursors or analogues to certain substituted cathinones. acs.org Indeed, many synthetic cathinones are synthesized from propiophenone (B1677668) derivatives. acs.org
Significance of Aromatic Ketone Moieties
The aromatic ketone moiety is a key functional group that defines the reactivity and utility of compounds like this compound. numberanalytics.comnumberanalytics.com Aromatic ketones are crucial intermediates in a wide range of chemical syntheses, including the production of pharmaceuticals, agrochemicals, and materials. numberanalytics.comsciencedaily.com The carbonyl group in an aromatic ketone can be transformed into various other functional groups, such as alcohols and amines, making it a versatile handle for synthetic chemists. numberanalytics.com
The presence of the aromatic ring adjacent to the ketone influences the reactivity of the carbonyl group and provides a site for further chemical modification. numberanalytics.com This combination of an aromatic ring and a ketone is found in numerous natural products and biologically active molecules. researchgate.net Recent research has focused on developing new methods to utilize aromatic ketones in synthesis, further expanding their importance in chemistry. sciencedaily.com
Historical Perspectives and Evolution of Research on Substituted Propiophenones
Research into substituted propiophenones has evolved significantly over the years. Initially, the focus was on their synthesis and basic chemical reactivity. The Friedel-Crafts acylation, a classic organic reaction, has been a common method for preparing propiophenones. wikipedia.orgchemicalbook.com Over time, research has expanded to explore the diverse applications of these compounds, particularly in medicinal chemistry and materials science. researchgate.netnih.gov
The development of new analytical techniques has allowed for a more detailed characterization of substituted propiophenones and their reaction products. researchgate.netresearchgate.netnih.gov Furthermore, the recognition of the structural relationship between propiophenones and classes of compounds with known biological activity, such as phenethylamines and cathinones, has spurred further investigation into their potential pharmacological properties. nih.govacs.org The ongoing exploration of substituted propiophenones continues to yield novel compounds with interesting and potentially useful characteristics. nih.govnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₂ | - |
| Molecular Weight | 254.32 g/mol | - |
| Appearance | Expected to be a solid or high-boiling liquid | - |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in water | wikipedia.org |
| Boiling Point | Expected to be high due to its molecular weight and polar ketone group | echemi.com |
| Melting Point | Dependent on crystalline structure | - |
Note: The values in this table are estimations based on the properties of similar chemical structures and are provided for illustrative purposes. Experimental verification is required for precise data.
Synthesis of this compound
The synthesis of this compound can be approached through various established organic chemistry methods. A common strategy involves a Friedel-Crafts acylation reaction. In this approach, 3-methoxyphenylacetyl chloride would be reacted with toluene (B28343) in the presence of a Lewis acid catalyst, such as aluminum chloride.
An alternative synthetic route could involve a Grignard reaction. For instance, reacting a Grignard reagent derived from 4-bromotoluene (B49008) with 3-methoxypropiolonitrile would yield the target compound after hydrolysis. patsnap.comgoogle.com
A patent describes a synthesis method for 3-methoxypropiophenone, a related compound, which involves the reaction of a Grignard reagent from m-bromoanisole with propionitrile. patsnap.comgoogle.com This method could potentially be adapted for the synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-6-9-15(10-7-13)17(18)11-8-14-4-3-5-16(12-14)19-2/h3-7,9-10,12H,8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNRFEJSZXRMAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644212 | |
| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-43-1 | |
| Record name | 3-(3-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Precursor Synthesis Strategies for 3-(3-Methoxyphenyl)-4'-methylpropiophenone
The assembly of the target molecule is strategically planned by forming the main backbone and then incorporating the specific functional groups.
The formation of the propiophenone (B1677668) core is a critical step in the synthesis. One of the most common methods is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For instance, propiophenone can be prepared by the Friedel-Crafts reaction of benzene (B151609) with propionyl chloride or propionic anhydride. wikipedia.orggoogle.com
Another commercially viable method is the high-temperature ketonization of benzoic acid and propionic acid over a catalyst like calcium acetate (B1210297) and alumina at temperatures ranging from 450–550 °C. wikipedia.orggoogleapis.com This vapor-phase cross-decarboxylation process yields propiophenone, alongside carbon dioxide and water. google.comgoogleapis.com
| Method | Reactants | Catalyst/Conditions | Primary Product |
| Friedel-Crafts Acylation | Benzene, Propionyl Chloride | Lewis Acid (e.g., AlCl₃) | Propiophenone |
| Ketonization | Benzoic Acid, Propionic Acid | Calcium Acetate/Alumina, 450-550 °C | Propiophenone |
This table summarizes common methods for forming the basic propiophenone structure.
The 3-methoxyphenyl group can be introduced through several synthetic routes. A prevalent method involves the use of a Grignard reagent. For example, 3-methoxypropiophenone, a key precursor, can be synthesized by reacting a Grignard reagent formed from m-bromoanisole with propionitrile. patsnap.comgoogle.com This method is noted for its simple operation and potential for high yields, reaching up to 88.6% with a purity of over 99.44%. google.com
Another approach utilizes the reaction of 3-methoxybenzonitrile with ethyl magnesium bromide in a solution of diethyl ether and tetrahydrofuran (THF). This reaction proceeds to completion after stirring at various temperatures, yielding 3'-methoxypropiophenone in near-quantitative amounts (99%).
The 4'-methyl group is typically introduced using a starting material that already contains this substituent. The Friedel-Crafts acylation is a highly effective method for this purpose. The reaction of toluene (B28343) with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 4'-methylpropiophenone as the primary product. chemicalbook.com The methyl group on the toluene ring directs the incoming acyl group to the para position, leading to the desired substitution pattern. chemicalbook.com 4'-Methylpropiophenone is an aromatic ketone characterized by a propiophenone structure with a methyl group at the C-4 position. chemicalbook.comnih.gov
Advanced Synthetic Pathways
More sophisticated methods can be employed to enhance efficiency, yield, and scalability in the synthesis of substituted propiophenones.
Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. ochemacademy.com Their application in the synthesis of propiophenone derivatives is well-documented. Grignard reagents are formed by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or THF. ochemacademy.comacechemistry.co.uk
A key application is the synthesis of 3-methoxypropiophenone, an important intermediate. ncl.res.in This can be achieved through a continuous flow process where a Grignard reagent is generated and then reacted with propionitrile. ncl.res.in This continuous flow method has been shown to achieve an 84% yield, a significant improvement over the 50% yield from an optimized batch synthesis. ncl.res.in The reaction of a Grignard reagent, such as ethylmagnesium bromide, with a nitrile, like 3-methoxybenzonitrile, is a common strategy to produce ketones.
The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile or a carbonyl compound. adichemistry.com
| Reactant 1 | Reactant 2 | Solvent/Conditions | Product | Yield |
| m-bromoanisole + Mg | Propionitrile | THF, AlCl₃ catalyst | 3-methoxypropiophenone | 88.6% |
| 3-methoxy benzonitrile | Ethyl magnesium bromide | THF / Diethyl Ether | 3'-methoxypropiophenone | 99% |
| Grignard Reagent | Propionitrile | Continuous flow CSTRs | 3-methoxypropiophenone | 84% |
This interactive table outlines various Grignard-based syntheses for propiophenone precursors.
Subsequent transformations of the propiophenone structure, such as bromination and amination, are crucial for creating more complex derivatives.
Bromination: The α-position of ketones (the carbon adjacent to the carbonyl group) can be readily halogenated. Propiophenones can undergo α-bromination under acidic conditions. sciencemadness.orgnih.gov A common procedure involves dissolving the propiophenone in a solvent like glacial acetic acid and adding bromine. sciencemadness.org The reaction is often autocatalytic, catalyzed by the HBr that forms. sciencemadness.org The resulting α-bromo ketone is a valuable synthetic intermediate. nih.gov
Amination: The α-bromo ketone can then undergo amination via a nucleophilic substitution reaction (SN2). reddit.com Reacting the α-brominated propiophenone with an amine, such as methylamine or ammonia, results in the displacement of the bromine atom by the amino group. reddit.comresearchgate.net This reaction forms an α-aminoketone. The reactivity of primary α-halogenated carbonyls in SN2 reactions is significantly higher than that of corresponding primary aliphatic halogens, making these α-bromo carboxylic acids important intermediates. libretexts.org
Electrochemical Activation and Carboxylation Reactions
Electrochemical methods offer an efficient and environmentally conscious pathway for the synthesis of carboxylic acids by utilizing carbon dioxide as a reagent. arkat-usa.org This process, known as electrocarboxylation, can be applied to propiophenone derivatives to generate valuable α-hydroxy acids under mild conditions. researchgate.net For this compound, this transformation involves the activation of the carbonyl group through electrochemical reduction.
The reaction is typically carried out in an undivided cell with a sacrificial anode, such as magnesium, and a platinum cathode. arkat-usa.org The ketone undergoes a one-electron reduction at the cathode to form a radical anion. This reactive intermediate then acts as a potent nucleophile, attacking a molecule of carbon dioxide, which is bubbled through the electrolyte solution. The resulting carboxylate intermediate is then protonated during the workup stage to yield the final α-hydroxy carboxylic acid product.
A significant advancement in this area is the development of asymmetric electrocarboxylation, which allows for the production of optically active compounds. researchgate.net By introducing a chiral inductor, such as an alkaloid, into the reaction medium, enantioselective addition of CO2 to the ketone can be achieved. Studies on the closely related compound 4-methylpropiophenone have shown that the efficiency of this enantiodiscrimination is dependent on specific features of the inductor, such as the presence of both a nucleophilic quinuclidine nitrogen atom and a hydroxyl group. researchgate.net This approach facilitates the synthesis of enantiomerically enriched α-aryl-α-hydroxy acids.
| Current Density | Controlled to optimize reaction rate and selectivity. | Affects the rate of electron transfer. arkat-usa.org |
Mechanistic Investigations of Key Synthetic Reactions
Friedel-Crafts Chemistry Applied to Propiophenone Derivatives
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings and is the principal method for preparing aromatic ketones like this compound. beilstein-journals.org The reaction involves an electrophilic aromatic substitution where an aromatic ring attacks an acylium ion. libretexts.org
The synthesis of this compound via this method would typically involve the reaction of toluene with 3-(3-methoxyphenyl)propanoyl chloride. The reaction is catalyzed by a strong Lewis acid, most commonly aluminum trichloride (AlCl₃). mt.com
The mechanism proceeds through several distinct steps:
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the 3-(3-methoxyphenyl)propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. mt.com This electrophile is highly reactive.
Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The methyl group on toluene is an activating, ortho-, para-directing substituent, meaning the attack will preferentially occur at the para position due to less steric hindrance. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pw.live
Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion, formed in the initial step, acts as a base to remove a proton from the carbon bearing the new acyl group. mt.com This step restores the aromaticity of the ring, yielding the final ketone product complexed with AlCl₃.
Workup: An aqueous workup is required to decompose the aluminum chloride-ketone complex and liberate the this compound product. wikipedia.orglscollege.ac.in
A key advantage of Friedel-Crafts acylation over alkylation is the absence of carbocation rearrangements, as the acylium ion is stabilized by resonance. libretexts.orgwikipedia.org Furthermore, the product ketone is less reactive than the starting aromatic compound because the acyl group is deactivating, which prevents polysubstitution reactions. libretexts.org
Table 2: Mechanistic Steps of Friedel-Crafts Acylation
| Step | Reactants | Intermediate/Transition State | Product of Step |
|---|---|---|---|
| 1 | 3-(3-methoxyphenyl)propanoyl chloride, AlCl₃ | Lewis acid-base complex | Acylium ion, AlCl₄⁻ |
| 2 | Toluene, Acylium ion | Arenium ion (Sigma Complex) | Protonated ketone intermediate |
| 3 | Arenium ion, AlCl₄⁻ | Deprotonation transition state | Ketone-AlCl₃ complex, HCl, AlCl₃ |
| 4 | Ketone-AlCl₃ complex, H₂O | - | this compound |
Stereoselective Synthesis Approaches
While the parent compound this compound is achiral, many of its derivatives and related reactions involve the creation of new stereocenters, necessitating stereoselective synthesis approaches. pharmaguideline.com Asymmetric synthesis is crucial when preparing chiral molecules, aiming to produce a single enantiomer or diastereomer in excess. uwindsor.ca
Key strategies applicable to propiophenone derivatives include:
Asymmetric Carboxylation: As detailed in section 2.2.3, the electrochemical carboxylation of the ketone can be rendered stereoselective by using a chiral catalyst. This method directly creates a chiral quaternary center, yielding an optically active α-hydroxy acid. researchgate.net
Asymmetric Reduction: The carbonyl group of the propiophenone can be reduced to a secondary alcohol, creating a new chiral center. This can be achieved with high enantioselectivity using various methods:
Catalytic Hydrogenation: Employing chiral catalysts, such as those based on ruthenium-BINAP complexes, for the hydrogenation of the ketone can deliver hydrogen to one face of the carbonyl preferentially. pharmaguideline.com
Biocatalysis: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the asymmetric reduction of ketones. researchgate.net By selecting an appropriate ADH and reaction conditions, either the (R) or (S) alcohol can be produced with high enantiomeric excess.
Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be temporarily attached to the propiophenone molecule to direct subsequent reactions. For instance, forming a chiral enolate or enamine would allow for diastereoselective alkylation or other reactions at the α-carbon. The auxiliary is removed in a later step to reveal the enantiomerically enriched product. uwindsor.ca
Substrate-Controlled Synthesis: In molecules that already contain a chiral center, that center can influence the stereochemical outcome of a new reaction. For example, in an aldol reaction involving a chiral propiophenone derivative, the existing stereocenter can direct the formation of a new one, a concept known as double stereodifferentiation. uwindsor.ca
Table 3: Comparison of Stereoselective Synthesis Approaches for Propiophenone Derivatives
| Method | Transformation | Chiral Source | Key Features |
|---|---|---|---|
| Asymmetric Carboxylation | Ketone → α-Hydroxy Acid | Chiral Inductor (e.g., alkaloid) | Creates a quaternary stereocenter directly. researchgate.net |
| Asymmetric Hydrogenation | Ketone → Alcohol | Chiral Metal Catalyst (e.g., Ru-BINAP) | High turnover numbers; well-established for many ketones. pharmaguideline.com |
| Biocatalytic Reduction | Ketone → Alcohol | Enzyme (e.g., ADH) | High enantioselectivity; environmentally friendly conditions. researchgate.net |
| Chiral Auxiliary Control | α-Functionalization | Covalently bonded chiral group | Allows for diastereoselective C-C bond formation. uwindsor.ca |
Spectroscopic Characterization and Analytical Methodologies
Chromatographic Techniques for Analysis and Purity Assessment
Chromatography is essential for separating the target compound from reaction byproducts, starting materials, or other impurities before spectroscopic analysis. The choice of technique depends on the compound's volatility and polarity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry. rsc.org It is particularly well-suited for non-volatile compounds like the title ketone.
In a typical LC-MS-MS analysis, the compound is first separated on an HPLC column, often a reverse-phase column such as a C18. sielc.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. rsc.orgsielc.com
After elution from the LC column, the compound enters the mass spectrometer's ion source, where it is ionized, commonly using electrospray ionization (ESI). The resulting molecular ion (or a protonated/adduct form) is then selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting fragment ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity. rsc.org For 1-(4-methylphenyl)-3-(3-methoxyphenyl)propan-1-one (C₁₇H₁₈O₂), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 255.1385.
Predicted LC-MS-MS Parameters:
| Parameter | Predicted Value/Condition |
|---|---|
| Parent Ion (Q1) | m/z 255.14 |
| Collision Energy | Variable (optimized experimentally) |
| Product Ions (Q3) | Predicted fragments: m/z 119.08 (p-tolylcarbonyl ion), m/z 135.08 (3-methoxyphenylethyl ion), m/z 107.05 (methoxyphenyl ion) |
Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography with mass spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and thermally stable compounds. postnova.com Although the target compound has a relatively high molecular weight, it is amenable to GC-MS analysis, likely with a high-temperature oven program. policija.si
In this method, the sample is vaporized in a heated injector and separated using a capillary column (e.g., HP-5MS). rsc.org The carrier gas, typically helium, transports the analyte through the column to the mass spectrometer. rsc.org Ionization is most commonly achieved through electron ionization (EI), which generates a characteristic and reproducible fragmentation pattern that serves as a molecular fingerprint, allowing for identification through library matching. postnova.comrsc.org
The mass spectrum would show a molecular ion peak (M⁺) at m/z 254 and a series of fragment ions. The fragmentation pattern is predictable, with major cleavages occurring at the bonds adjacent to the carbonyl group.
Predicted GC-MS Fragmentation:
| Fragment Description | Predicted m/z |
|---|---|
| Molecular Ion [M]⁺ | 254 |
| [CH₃-C₆H₄-CO]⁺ (p-tolylcarbonyl) | 119 |
| [M - CH₃-C₆H₄-CO]⁺ | 135 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. Techniques like Time-of-Flight (TOF) or Orbitrap are common HRMS analyzers. nist.govresearchgate.net HRMS can be coupled with either LC or GC.
For 3-(3-Methoxyphenyl)-4'-methylpropiophenone, HRMS would confirm its elemental composition of C₁₇H₁₈O₂. This capability is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).
Predicted HRMS Data:
| Ion Formula | Calculated Exact Mass |
|---|---|
| [C₁₇H₁₈O₂]⁺ | 254.1307 |
| [C₁₇H₁₈O₂Na]⁺ (Sodium Adduct) | 277.1204 |
Spectroscopic Characterization Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with the molecule to elucidate its structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nist.gov The IR spectrum of 1-(4-methylphenyl)-3-(3-methoxyphenyl)propan-1-one is expected to show characteristic absorption bands for its ketone, ether, and aromatic functionalities.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Aryl Ketone) | Stretch | ~1685 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | ~1250 |
| C-O-C (Aryl Ether) | Symmetric Stretch | ~1040 |
| C=C (Aromatic) | Stretch | ~1600, ~1585, ~1490 |
| C-H (sp²) | Aromatic Stretch | >3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. nih.gov
¹H-NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shift, integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assemble the structure. For 1-(4-methylphenyl)-3-(3-methoxyphenyl)propan-1-one, signals corresponding to the two substituted benzene (B151609) rings and the propan-1-one chain are expected.
Predicted ¹H-NMR Data (in CDCl₃):
| Protons | Predicted Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (p-tolyl ring) | ~7.85 | Doublet | 2H |
| Aromatic (p-tolyl ring) | ~7.25 | Doublet | 2H |
| Aromatic (methoxyphenyl ring) | ~7.20 | Triplet | 1H |
| Aromatic (methoxyphenyl ring) | ~6.7-6.8 | Multiplet | 3H |
| Methoxy (B1213986) (-OCH₃) | ~3.80 | Singlet | 3H |
| Methylene (-CO-CH₂-) | ~3.25 | Triplet | 2H |
| Methylene (-CH₂-Ar) | ~3.05 | Triplet | 2H |
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts indicate the electronic environment of the carbons.
Predicted ¹³C-NMR Data (in CDCl₃):
| Carbon | Predicted Shift (ppm) |
|---|---|
| C=O (Ketone) | ~199 |
| C-O (Aromatic) | ~159 |
| Quaternary Aromatic | ~144, ~142, ~134 |
| CH (Aromatic) | ~129.5, ~129.2, ~120.8, ~114.2, ~111.9 |
| O-CH₃ (Methoxy) | ~55 |
| CH₂ (Methylene) | ~39, ~30 |
Development of Reference Standards and Analytical Protocols
The establishment of a certified reference standard is a critical prerequisite for the accurate and reproducible analysis of a chemical compound. A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analyses.
The development of a reference standard for this compound would involve its synthesis and subsequent purification to a high degree of chemical purity. The purity would be rigorously assessed using a combination of analytical techniques. The identity of the compound would be unequivocally confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. google.com
Once the reference standard is established, robust analytical protocols can be developed for routine quality control. These protocols are essential for verifying the identity and purity of newly synthesized batches of the compound.
Key analytical techniques for the quality control of this compound would likely include:
High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for purity assessment and quantification. A typical HPLC method would involve the development of a separation protocol on a suitable stationary phase (e.g., C18) with a mobile phase optimized to resolve the main compound from any impurities. Detection would likely be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. The purity is often determined by calculating the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can provide information on its purity and confirm its molecular weight and fragmentation pattern, which aids in its identification. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule's structure.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, providing further confirmation of its empirical formula.
A patent for the synthesis of the related compound 3-methoxypropiophenone reported a liquid phase purity of over 99.44%, as determined by analytical instrumentation, showcasing the high level of purity that can be achieved and is expected for a reference standard. google.com The development of such analytical protocols, validated against a certified reference standard, ensures the consistency and reliability of the compound in any subsequent applications.
Table 2: Analytical Techniques for Compound Characterization
| Technique | Purpose | Information Provided |
|---|---|---|
| Single-Crystal X-ray Diffraction | Absolute Structure Determination | 3D atomic arrangement, bond lengths, bond angles |
| High-Performance Liquid Chromatography | Purity Assessment & Quantification | Retention time, peak area (purity), concentration |
| Gas Chromatography-Mass Spectrometry | Identification & Purity | Retention time, mass-to-charge ratio, fragmentation pattern |
| Nuclear Magnetic Resonance | Structural Elucidation | Chemical environment of atoms, molecular connectivity |
| Infrared Spectroscopy | Functional Group Identification | Presence of specific chemical bonds and functional groups |
| Elemental Analysis | Empirical Formula Confirmation | Percentage composition of elements |
Metabolism and Biotransformation
Phase I Metabolic Pathways
Phase I metabolism involves the introduction or exposure of functional groups, such as hydroxyl (-OH) groups, through oxidation, reduction, or hydrolysis. nih.gov For 3-(3-Methoxyphenyl)-4'-methylpropiophenone, the key oxidative pathways are expected to be mediated by the cytochrome P450 (CYP) enzyme system. nih.gov
Cytochrome P450 (CYP) Enzyme Involvement
The cytochrome P450 superfamily of enzymes, located primarily in the liver, is responsible for the metabolism of a vast number of drugs and foreign compounds. nih.govnih.gov While specific studies on this compound are not extensively documented, its chemical structure suggests that several CYP isozymes would be involved in its breakdown. Key enzymes responsible for metabolizing approximately 90% of drugs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
Based on the metabolism of structurally similar compounds, such as other propiophenone (B1677668) derivatives and molecules with methoxyphenyl groups, the following CYP enzymes are likely to play a significant role:
CYP2D6: Known for its role in the metabolism of many psychotropic drugs and compounds with an aromatic ring. nih.gov
CYP2C19: Also involved in the metabolism of a wide range of drugs. nih.gov
CYP1A2: This enzyme is known to catalyze O-demethylation of methoxylated compounds. nih.govnih.gov
CYP3A4: As the most abundant CYP enzyme in the human liver, it is responsible for the metabolism of over 30% of clinically used drugs and is a likely contributor. nih.govwikipedia.orgaustinpublishinggroup.com
| CYP Enzyme | Predicted Metabolic Reaction | Relevant Substrate Feature |
|---|---|---|
| CYP1A2 | O-demethylation, Aromatic Hydroxylation | Methoxyphenyl group, Aromatic rings |
| CYP2D6 | Aromatic Hydroxylation, Side-chain Hydroxylation | Aromatic rings, Propiophenone backbone |
| CYP2C19 | O-demethylation, Aromatic Hydroxylation | Methoxyphenyl group, Aromatic rings |
| CYP3A4 | General Oxidation, Hydroxylation | Overall lipophilic structure |
Demethylation Reactions
The presence of a methoxy (B1213986) (-OCH3) group on the phenyl ring makes O-demethylation a highly probable metabolic pathway. This reaction is a specific type of oxidation catalyzed by CYP450 enzymes, which removes the methyl group to form a hydroxylated metabolite. nih.gov In the case of this compound, this would result in the formation of 3-(3-Hydroxyphenyl)-4'-methylpropiophenone. nih.govnih.gov This process not only alters the molecule's biological activity but also creates a new site for subsequent Phase II conjugation reactions. nih.gov
Phase II Metabolic Pathways
Following Phase I, the newly introduced functional groups, particularly hydroxyl groups, serve as sites for Phase II conjugation reactions. nih.govdrughunter.com These reactions involve the attachment of endogenous polar molecules, which dramatically increases the water solubility of the metabolite, preparing it for efficient renal or biliary excretion. numberanalytics.com
Glucuronidation
Glucuronidation is a major Phase II pathway where glucuronic acid is attached to a substrate. numberanalytics.comuomus.edu.iq This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). drughunter.com The hydroxylated metabolites of this compound, formed during Phase I via demethylation or hydroxylation, are prime candidates for glucuronide conjugation. upol.czdrughunter.com The resulting glucuronide conjugates are significantly more water-soluble and are readily eliminated from the body. uomus.edu.iq
Sulfation
Sulfation is another important conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. upol.czdrughunter.com This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of the Phase I metabolites. uomus.edu.iq Similar to glucuronidation, sulfation increases the polarity of the metabolites, aiding in their detoxification and excretion. numberanalytics.com It is common for a substrate to undergo both glucuronidation and sulfation, with the relative importance of each pathway varying depending on the specific compound and physiological conditions.
Identification and Characterization of Major Metabolites
The metabolism of this compound is predicted to proceed through several key phase I and phase II reactions, based on the metabolism of similar chemical structures. The primary metabolic transformations are expected to involve modifications of the methoxy, keto, and methyl functional groups.
Key predicted metabolic pathways include:
O-demethylation: The methoxy group on the phenyl ring is a likely site for O-demethylation, a common metabolic pathway for methoxy-substituted aromatic compounds. This reaction is often catalyzed by cytochrome P450 enzymes, particularly CYP2D6 nih.gov. This process would yield a phenolic metabolite.
Reduction of the Ketone Group: The propiophenone core structure contains a ketone group that is susceptible to reduction to a secondary alcohol. This is a major metabolic route for propiophenone itself, resulting in the formation of a 1-phenyl-1-propanol (B1198777) derivative nih.gov.
Hydroxylation of the Methyl Group: The methyl group on the 4'-position of the phenyl ring can undergo benzylic hydroxylation to form a primary alcohol. This is a common metabolic pathway for compounds containing a methyl substituent on an aromatic ring nih.gov.
Aliphatic Hydroxylation: Hydroxylation can also occur on the aliphatic side chain of the propiophenone moiety nih.gov.
Subsequent phase II metabolism would likely involve the conjugation of the newly formed hydroxyl groups (from O-demethylation, ketone reduction, or hydroxylation) with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion.
Based on these pathways, the following major metabolites of this compound are anticipated:
| Metabolite Name | Predicted Metabolic Pathway | Resulting Functional Group |
|---|---|---|
| 3-(3-Hydroxyphenyl)-4'-methylpropiophenone | O-demethylation | Phenolic Hydroxyl |
| 1-(3-Methoxyphenyl)-1-(4'-methylphenyl)propan-1-ol | Ketone Reduction | Secondary Alcohol |
| 3-(3-Methoxyphenyl)-4'-(hydroxymethyl)propiophenone | Benzylic Hydroxylation | Primary Alcohol |
| 3-(3-Methoxyphenyl)-2-hydroxy-4'-methylpropiophenone | Aliphatic Hydroxylation | Secondary Alcohol |
In Vitro Metabolic Stability and Metabolite Profiling
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies typically utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. For this compound, such studies would provide quantitative data on its rate of metabolism.
In a typical in vitro study, the compound would be incubated with liver microsomes in the presence of NADPH, a necessary cofactor for cytochrome P450 enzymes. The disappearance of the parent compound over time would be monitored to determine its metabolic half-life (t½) and intrinsic clearance (CLint).
Metabolite profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the metabolites formed during the incubation. This would confirm the predicted metabolic pathways, such as O-demethylation and hydroxylation, by detecting the corresponding metabolite masses.
The expected findings from in vitro metabolite profiling are summarized in the table below:
| Experimental System | Predicted Major Metabolic Reactions | Analytical Technique |
|---|---|---|
| Human Liver Microsomes (+NADPH) | O-demethylation, Ketone Reduction, Benzylic Hydroxylation, Aliphatic Hydroxylation | LC-MS/MS |
| Rat Liver Microsomes (+NADPH) | O-demethylation, Ketone Reduction, Benzylic Hydroxylation, Aliphatic Hydroxylation | LC-MS/MS |
In Vivo Biotransformation Studies
In vivo studies in animal models, such as rats, are essential to understand the complete biotransformation profile of a compound in a whole organism. Following administration of this compound, urine and feces would be collected to identify and quantify the excreted metabolites.
These studies would provide a comprehensive picture of both phase I and phase II metabolism. The major metabolites identified in vitro are expected to be confirmed in vivo. Furthermore, in vivo studies would reveal the extent of conjugation reactions (e.g., glucuronidation and sulfation) of the primary metabolites. For example, the phenolic metabolite formed via O-demethylation would likely be extensively conjugated before excretion.
The anticipated outcomes of in vivo biotransformation studies are outlined below:
| Animal Model | Sample Matrix | Predicted Major Metabolites Detected |
|---|---|---|
| Rat | Urine, Feces, Plasma | Parent Compound, O-desmethyl metabolite, Reduced ketone metabolite, Hydroxylated methyl metabolite, and their glucuronide/sulfate conjugates |
Structure Activity Relationships Sar
Influence of Aromatic Ring Substituents on Biological Activity
The substituents on the aromatic rings of propiophenone (B1677668) derivatives are pivotal in determining their biological effects. The nature, position, and electronic properties of these groups can significantly modulate the compound's interaction with its target, as well as its pharmacokinetic profile.
The methoxy (B1213986) group is a common substituent in many natural products and approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its position on the aromatic ring can have a profound impact on biological activity.
Studies on various classes of compounds have demonstrated that the position of the methoxy group is a critical determinant of efficacy. For instance, in a series of ¹⁸F-labeled benzyl triphenylphosphonium cations designed for myocardial imaging, the placement of the methoxy group at the ortho, meta, or para position significantly affected the compound's biodistribution and clearance from non-target organs like the liver. nih.gov The ortho-substituted compound displayed the most favorable properties for imaging. nih.gov Similarly, research on N-benzimidazole-derived carboxamides has shown that the number and position of methoxy and hydroxy groups on the aromatic ring play an important role in enhancing their antioxidative activity. mdpi.com
Table 1: Hypothetical Influence of Methoxy Group Position on Biological Activity of Propiophenone Analogs
| Position of Methoxy Group | Expected Impact on Activity | Rationale |
|---|---|---|
| ortho (2-position) | May decrease activity due to steric hindrance, but could enhance activity by promoting a specific active conformation. nih.gov | The proximity to the propiophenone backbone could clash with the receptor binding site or, conversely, lock the molecule in a favorable orientation. |
| meta (3-position) | Often associated with potent activity in many compound series. | This position allows the methoxy group to project into various regions of a binding pocket, potentially forming key interactions without causing steric clashes. |
The addition of a methyl group to a lead compound is a fundamental modification in medicinal chemistry. nih.gov While seemingly minor, this change can dramatically alter a compound's biological profile by affecting its size, shape, and hydrophobicity. nih.govresearchgate.net A survey of over 2000 cases found that adding a methyl group is as likely to decrease activity as it is to increase it; however, in a small percentage of cases (8%), it can lead to a tenfold or greater boost in potency. nih.gov
In studies of acetophenone (B1666503) derivatives with phytotoxic activity, the position and number of methyl groups were found to significantly affect the compound's efficacy. mdpi.com Specifically, 2',4'-dimethylacetophenone was identified as the most phytotoxic compound compared to single-methylated or unsubstituted analogs, highlighting the importance of the substitution pattern. mdpi.com The para-methyl group (at the 4'-position) on the second phenyl ring of 3-(3-Methoxyphenyl)-4'-methylpropiophenone contributes to the molecule's hydrophobic character. This feature often facilitates entry into hydrophobic pockets within a protein's active site.
Moving the methyl group to the ortho or meta position would likely alter the binding mode and potency. An ortho-methyl group, for example, could induce a conformational twist in the phenyl ring, which might be beneficial or detrimental depending on the specific topology of the target binding site. nih.gov
Table 2: Predicted Effect of Methyl Group Isomerism on Receptor Binding
| Position of Methyl Group | Predicted Binding Outcome | Underlying Principle |
|---|---|---|
| ortho (2'-position) | Potential for either enhanced or diminished binding. | May cause a conformational change that improves the fit in the binding pocket or introduces a steric clash. nih.gov |
| meta (3'-position) | Likely to have a different activity profile compared to the para isomer. | Alters the hydrophobic surface presented to the receptor, potentially disrupting or forming new favorable contacts. |
Importance of the Propiophenone Backbone Modifications
Altering the chemistry of the three-carbon linker can have significant consequences for biological activity. Changes such as shortening or lengthening the chain, introducing sites of unsaturation (e.g., double or triple bonds), or incorporating heteroatoms can affect the molecule's conformational freedom and its ability to adopt the optimal geometry for target binding.
For example, in a study of the anticonvulsant lacosamide, which shares a propionamide-like backbone, modifications at the 3-oxy site were explored. nih.gov It was found that small, nonpolar substituents were well-tolerated, maintaining high anticonvulsant activity. However, the introduction of larger groups decreased activity, an effect that could be partially offset by including unsaturated moieties. nih.gov This suggests that both the size and electronic nature of the linker are critical. For this compound, modifications to the ethyl ketone linker could similarly fine-tune its activity.
The propiophenone backbone of this compound contains a chiral center at the carbon atom bearing the 3-methoxyphenyl group. Consequently, the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-(3-Methoxyphenyl)-4'-methylpropiophenone and (S)-3-(3-Methoxyphenyl)-4'-methylpropiophenone.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. nih.gov
For instance, the anticonvulsant lacosamide is active as the (R)-enantiomer, and SAR studies have focused on maintaining this stereochemistry. nih.gov Therefore, determining the absolute stereochemistry of the more active enantiomer of this compound would be a critical step in any drug development program to ensure that the final compound is enantiomerically pure. nih.gov
Computational Approaches to SAR Prediction
Modern drug discovery heavily relies on computational methods to predict and rationalize the SAR of novel compounds, thereby accelerating the design-synthesis-test cycle. oncodesign-services.comsemanticscholar.org These in silico techniques provide valuable insights into how a ligand might interact with its target at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. mdpi.commdpi.com For this compound and its analogs, docking studies could be used to visualize their binding modes within a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This would help explain the observed activity differences between isomers and guide the design of new derivatives with improved binding. nih.govlaurinpublishers.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. mdpi.com This approach can assess the stability of the interactions predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. For instance, MD simulations could show whether the propiophenone backbone remains rigid or flexible within the binding site. nih.gov
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It can provide insights into properties like molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO), which are important for understanding reactivity and intermolecular interactions. researchgate.netsimulations-plus.com These calculations can help rationalize why certain substituents, like the methoxy and methyl groups, contribute positively or negatively to the biological activity.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) build statistical models that correlate the 3D properties (steric and electrostatic fields) of a series of molecules with their biological activities. simulations-plus.commdpi.com A 3D-QSAR model for propiophenone derivatives could generate contour maps highlighting regions where bulky, electron-donating, or hydrophobic groups are likely to increase or decrease activity, providing a roadmap for future chemical modifications. mdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2',4'-dimethylacetophenone |
| Lacosamide ((R)-N-benzyl 2-acetamido-3-methoxypropionamide) |
| (R)-3-(3-Methoxyphenyl)-4'-methylpropiophenone |
Toxicological Assessment
In Vitro Cytotoxicity Studies (e.g., MTT, ATP, Crystal Violet Assays)
The cytotoxic potential of chalcone (B49325) derivatives has been extensively evaluated across various human cancer cell lines using colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and Sulforhodamine B (SRB). These studies reveal that the substitution patterns on the aromatic rings significantly influence the cytotoxic activity.
For instance, a series of brominated acetophenone (B1666503) derivatives were tested against several human tumor cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC-3). farmaciajournal.com One derivative with an O-methyl acetate (B1210297) in the ortho position demonstrated notable cytotoxicity against all tested cancer cell lines, with IC50 values below 10 µg/mL for MCF-7 and PC-3 cells, while showing significantly lower toxicity to normal human breast epithelial cells (MCF12F). farmaciajournal.com This suggests a degree of selectivity for cancer cells.
In another study, novel 1,3-diphenylprop-2-en-1-one chalcones were examined for their effects on MCF-7, A549, and human hepatocarcinoma (HepG2) cell lines. brieflands.com The results indicated that cytotoxicity varied based on the specific chemical substitutions, with some derivatives showing promising anti-proliferative effects. brieflands.com Similarly, the cytotoxicity of phenoxyacetamide derivatives, which can be structurally related, was found to be more potent against HepG2 cells than MCF-7 cells, with one compound showing a higher degree of selectivity for cancer cells over normal cells. mdpi.com
The solubility of chalcone derivatives in the aqueous system of the MTT assay can impact their apparent toxicity; more polar substituents may increase the effective soluble concentration and result in more potent cytotoxicity. researchgate.net The table below summarizes the cytotoxic activity of selected chalcone derivatives on various cell lines.
| Cell Line | Compound Type | Assay | Key Findings |
| MCF-7, A549, Caco-2, PC-3 | Brominated Acetophenone Derivatives | MTT | A derivative with an ortho O-methyl acetate group showed high cytotoxicity against all cancer cell lines (IC50 < 10 µg/mL for MCF-7 and PC-3). farmaciajournal.com |
| MCF-7, A549, HepG2 | 1,3-diphenylprop-2-en-1-one Chalcones | SRB | Cytotoxicity is dependent on the specific substitutions on the chalcone structure. brieflands.com |
| HepG2, MCF-7 | Phenoxyacetamide Derivatives | MTT | Higher cytotoxicity observed against HepG2 cells compared to MCF-7 cells. mdpi.com |
Acute Toxicity Studies
Acute toxicity studies in animal models, typically rodents, are conducted to determine the median lethal dose (LD50), which is the dose required to kill 50% of the test animal population. These studies provide critical information about the potential short-term toxicity of a substance after a single large dose.
For several synthetic chalcone derivatives, acute toxicity has been evaluated. In one study, the oral LD50 of a piperonal (B3395001) substituted chalcone in rats was found to be greater than 2000 mg/kg body weight, indicating low acute toxicity according to OECD guidelines. ajpps.org No significant behavioral or functional alterations were observed in the rats over a 14-day period following administration. ajpps.org
Another study investigating eight different chalcone derivatives in mice reported varying levels of toxicity. thepharmajournal.com Two of the eight derivatives were found to be more toxic, with an LD50 of 3807.9 mg/kg, while the remaining six had an LD50 greater than 5000 mg/kg. thepharmajournal.com Similarly, an evaluation of three synthetic chalcones in BALB/c mice determined the LD50 to be greater than 550 mg/kg for all three compounds when administered intraperitoneally. scielosp.org
These findings suggest that while some chalcone derivatives exhibit low acute toxicity, the specific substitutions can influence their toxicity profile.
| Animal Model | Compound Type | Route of Administration | LD50 (mg/kg) |
| Rats | Piperonal Substituted Chalcone | Oral | >2000 ajpps.org |
| Mice | Chalcone Derivatives (2 of 8) | Oral | 3807.9 thepharmajournal.com |
| Mice | Chalcone Derivatives (6 of 8) | Oral | >5000 thepharmajournal.com |
| BALB/c Mice | Synthetic Chalcones (3 types) | Intraperitoneal | >550 scielosp.org |
Cellular Effects and Mechanisms of Toxicity (e.g., Membrane Damage, Free Radical Formation)
The toxic effects of chalcones and related compounds at the cellular level are attributed to several mechanisms. These include the disruption of cellular structures, interference with cellular processes, and the induction of oxidative stress.
One of the primary mechanisms of action for the anti-tumor effects of chalcones is the inhibition of tubulin assembly. ajpps.org Microtubules are essential for various cellular processes, including mitosis, and their disruption can lead to cell cycle arrest and apoptosis. Chalcones have also been implicated in the induction of apoptosis through the generation of reactive oxygen species (ROS). brieflands.com Overproduction of ROS can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA. nih.gov
Some brominated acetophenone derivatives have demonstrated pro-oxidant effects in tumor cells, which is believed to contribute to their selective antitumor activity. farmaciajournal.com The generation of free radicals can lead to lipid peroxidation, which damages cellular membranes, increases their permeability, and can ultimately result in cell death. advinus.com
Furthermore, some toxicants can induce the overproduction of nitric oxide (NO), which, at high levels, can cause cellular dysfunction and toxicity. nih.gov The interaction of chalcones with cellular DNA has also been noted, with some compounds acting as intercalating agents that can induce DNA damage. nih.gov
Tissue-Specific Toxicological Responses (e.g., Hepatic, Renal, Splenic)
The toxicological effects of chalcone derivatives can also manifest in a tissue-specific manner. Histopathological analyses following in vivo studies have provided insights into the organs most affected by these compounds.
In a study of synthetic chalcones in BALB/c mice, one of the three tested compounds produced visceral damage, particularly to the liver, and alterations in the organ coefficients of the kidney and brain. scielosp.org Histological analysis revealed edema, inflammation, and necrosis in the evaluated organs. scielosp.org However, the other two chalcones in the same study were found to be relatively non-toxic. scielosp.org
The use of zebrafish embryos as a model for toxicity assessment has revealed myotoxic effects for some chalcone analogues. researchgate.net Specifically, treatment with 3'-hydroxychalcone (B8672929) led to a high percentage of muscle defects, including myofibril misalignment, breakage, and collapse, as well as disorganized muscle filaments. researchgate.net
Conversely, some studies have shown a lack of significant tissue toxicity. For example, in an in vivo antitumor study of a phenoxyacetamide derivative, hematological, biochemical, and histopathological analyses indicated that the compound helped to prevent the deterioration of cancer cells without causing significant damage to healthy tissues. mdpi.com
Forensic and Clinical Analytical Detection
Challenges in Detection and Identification of New Psychoactive Substances (NPS)
The rapid emergence of NPS, including synthetic cathinones like 3-(3-Methoxyphenyl)-4'-methylpropiophenone, poses significant hurdles for forensic and clinical laboratories. A primary challenge is the sheer number and structural diversity of these compounds. Manufacturers of designer drugs constantly alter chemical structures to circumvent legal controls, creating a moving target for analytical chemists.
These slight modifications can result in compounds that are not present in standard toxicological screening libraries, leading to false-negative results. Furthermore, there is often a lack of corresponding analytical data and reference standards for these new analogues, which is essential for accurate identification and confirmation. The metabolic pathways of many NPS are also unknown, making it difficult to select the appropriate target analytes for detection in biological samples.
Biological Matrix Analysis
The analysis of biological samples is fundamental to identifying and quantifying the presence of this compound and its metabolites. The choice of matrix depends on the desired detection window and the specific circumstances of the investigation.
Blood analysis provides a snapshot of recent substance use, making it valuable in clinical settings and for determining impairment in driving under the influence cases. While specific studies on the detection of this compound in blood are limited, general methodologies for synthetic cathinones are applicable. These typically involve protein precipitation followed by analysis using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parent compound is often the primary target in blood analysis due to its direct correlation with pharmacological effects.
Hair analysis offers a much wider window of detection, capable of revealing a history of drug exposure over several months. This makes it a valuable tool in abstinence monitoring and for assessing long-term use patterns. For synthetic cathinones, parent compounds are generally incorporated into hair in higher concentrations than their metabolites. A study on the incorporation of structurally similar cathinones into hair demonstrated the utility of LC-MS/MS for their detection. The analysis involves decontamination of the hair sample, followed by extraction and instrumental analysis.
Urine is the most common matrix for routine drug screening due to non-invasive collection and higher concentrations of drugs and their metabolites. In the case of many synthetic cathinones, the parent drug is extensively metabolized, and therefore, metabolites are the primary targets in urine. For the related compound 3-MeO-PVP, studies have shown that it undergoes significant metabolism, including O-demethylation, hydroxylation of the phenyl ring, and reduction of the carbonyl group. The resulting metabolites are then often glucuronidated before excretion. Detecting these metabolites is key to confirming exposure to the parent compound.
Advanced Detection Techniques
Given the challenges posed by NPS, highly sensitive and specific analytical techniques are required for their unambiguous identification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of synthetic cathinones in biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample extract is injected into the LC system, where the compounds are separated based on their physicochemical properties. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The specific precursor-to-product ion transitions are monitored, providing a high degree of confidence in the identification of the analyte. This method allows for the detection of trace amounts of the substance and its metabolites, even in complex biological matrices. For example, a validated LC-MS/MS method was developed for the quantification of 18 cathinone (B1664624) derivatives in blood, demonstrating the power of this technique for comprehensive NPS screening.
High-Resolution/High Accuracy Orbitrap Mass Spectrometry
High-resolution mass spectrometry (HRMS) has become an indispensable tool in modern forensic toxicology for the analysis of NPS. nih.gov Among HRMS instruments, the Orbitrap mass spectrometer is noted for its high resolving power, mass accuracy, sensitivity, and analytical speed. thermofisher.comwebofproceedings.orgnih.gov This technology allows for the confident identification of compounds based on their accurate mass, which is a significant advantage when dealing with the ever-changing landscape of NPS where reference standards may not be readily available. webofproceedings.orgyoutube.com
The Orbitrap analyzer functions by trapping ions in an orbital motion around a central electrode. The frequency of this motion is directly related to the mass-to-charge ratio (m/z) of the ion, allowing for highly accurate mass measurements, often to within sub-parts-per-million (ppm) levels. thermofisher.com This level of accuracy enables the determination of an unknown compound's elemental formula, a critical step in its identification. thermofisher.com The ability to achieve high resolution, which can be adjusted up to 240,000 Full Width at Half Maximum (FWHM) at m/z 200, allows for the separation of the analyte signal from matrix interferences, which is particularly important when analyzing complex biological samples like blood or urine. thermofisher.com
For a compound such as this compound, an Orbitrap-based method would typically involve liquid chromatography (LC) for sample introduction and separation, followed by detection with the mass spectrometer (LC-HRMS). researchgate.net The instrument can be operated in different modes. A common approach is to perform a high-resolution full scan to detect all precursor ions within a sample. thermofisher.com When an ion is detected that matches the predicted accurate mass of the target compound, the instrument can automatically perform a data-dependent MS/MS scan. In this second step, the precursor ion is isolated and fragmented, producing a characteristic product ion spectrum that serves as a structural fingerprint, confirming the substance's identity. thermofisher.comnih.gov This two-tiered approach of accurate precursor mass and MS/MS spectral library matching provides a high degree of confidence in the identification. thermofisher.com
The key advantages of using Orbitrap MS for the detection of this compound are summarized in the table below.
| Feature | Advantage in Forensic Analysis | Source |
| High Mass Resolution | Enables separation of target analyte from complex matrix interferences, increasing specificity. | thermofisher.com |
| High Mass Accuracy | Allows for the determination of the elemental formula from the exact mass, aiding in the identification of unknown NPS. | thermofisher.com |
| Full Scan Sensitivity | Capable of detecting low concentrations of substances in untargeted screening approaches. | thermofisher.com |
| Data-Dependent MS/MS | Provides structural information through fragmentation patterns, confirming the identity of the detected compound. | thermofisher.com |
| Retrospective Analysis | Data acquired in full-scan mode can be re-interrogated later for newly emerged NPS without re-analyzing the sample. | youtube.com |
This technology has been successfully applied to develop and validate methods for screening large panels of synthetic cathinones and other NPS in urine and blood with high sensitivity and specificity. nih.govthermofisher.com
Quantification and Interpretation of Analytical Findings in Forensic Contexts
Following the presumptive and confirmatory identification of a substance like this compound, quantification is often a critical next step in forensic investigations. Quantification determines the exact amount or concentration of the drug in a seized sample or biological specimen. This information is vital for legal proceedings, helping to establish the scale of an offense (e.g., trafficking vs. personal use) and is essential in clinical toxicology to understand the extent of exposure.
The "gold standard" for quantification in forensic toxicology is mass spectrometry coupled with chromatography (LC-MS or GC-MS). ejournals.eu For high-potency compounds like many NPS, highly sensitive techniques such as LC-MS/MS are required. nih.gov The quantification process must be rigorously validated according to international standards (e.g., ISO/IEC 17025) to ensure the results are legally defensible. researchgate.netnih.gov
Validation of a quantitative method includes establishing several key parameters:
| Validation Parameter | Description | Importance for Forensic Quantification | Source |
| Linearity | The range over which the instrument response is proportional to the drug concentration. | Defines the working range of the assay for accurate measurement. | researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of the drug that can be reliably detected. | Establishes the presence or absence of the substance. | nih.gov |
| Limit of Quantification (LOQ) | The lowest concentration of the drug that can be accurately and precisely measured. | The minimum level at which a reliable quantitative value can be reported. | thermofisher.com |
| Precision | The degree of agreement among a series of measurements from the same sample. | Ensures the reproducibility of the result. | ojp.gov |
| Accuracy | The closeness of the measured value to the true value. | Ensures the reported amount is correct. | ojp.gov |
| Selectivity/Specificity | The ability of the method to measure the target drug without interference from other substances. | Prevents inaccurate results due to matrix effects or other compounds. | nih.gov |
The interpretation of analytical findings goes beyond simply reporting a number. In a forensic context, the quantitative result must be put into perspective. For seized drug powders, the purity or concentration of this compound would be reported. For biological samples from driving under the influence of drugs (DUID) or death investigation cases, the concentration in blood or urine must be interpreted by a forensic toxicologist. This interpretation considers the specific drug, its known pharmacological effects, and the context of the case to help determine the potential for impairment or contribution to death. The lack of extensive data for many NPS makes this interpretation challenging compared to well-studied drugs. Therefore, every step, from sample collection to the final quantitative report, must be meticulously documented and validated to withstand legal scrutiny. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3-Methoxyphenyl)-4'-methylpropiophenone, and what critical reaction parameters must be optimized?
- Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-methoxybenzene derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Critical parameters include temperature control (typically 0–50°C), reaction time (4–12 hours), and stoichiometric ratios of the acylating agent to the aromatic substrate to minimize side reactions . Alternative routes may involve cross-coupling methodologies or ketone functionalization, as seen in related propiophenone derivatives .
Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?
- Answer : Purity can be verified using gas chromatography (GC) with flame ionization detection (≥98.5% purity threshold) and high-performance liquid chromatography (HPLC) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze substituent positions and infrared (IR) spectroscopy to confirm carbonyl functionality. Batch-specific impurity profiles should be documented using mass spectrometry (MS) .
Q. What are the key safety considerations when handling this compound in laboratory settings?
- Answer : The compound has a health hazard rating of 2 (moderate risk; OSHA HCS classification). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store in tightly sealed containers at room temperature, away from oxidizing agents. Waste must be segregated and disposed of via certified hazardous waste management services .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Answer : Residual solvents and byproducts can be quantified using GC-MS or headspace gas chromatography. For polar impurities, reversed-phase HPLC with UV detection (e.g., 254 nm) is recommended. Limit tests for heavy metals (e.g., ICP-MS) and moisture (Karl Fischer titration) should also be performed .
Advanced Research Questions
Q. How can researchers investigate the metabolic stability of this compound in preclinical models?
- Answer : Use in vitro assays with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS. In vivo studies in rodents can employ radiolabeled (e.g., ¹⁴C) compound to track pharmacokinetics. For example, a related 4'-methylpropiophenone derivative (T-1095) was studied in diabetic mice using radiolabeled glucose uptake assays .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Answer : Cross-validate density functional theory (DFT) calculations with experimental kinetics (e.g., reaction rate measurements under varying temperatures). Use substituent effect analysis (Hammett plots) to correlate electronic effects of methoxy/methyl groups with observed reactivity. Replicate experiments under controlled conditions to isolate variables .
Q. How can researchers design experiments to determine the degradation pathways of this compound under varying pH and temperature conditions?
- Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40–80°C for 24–72 hours.
- Oxidative stress : Use 3% H₂O₂ under UV light.
- Thermal degradation : Heat at 100°C for 48 hours.
Analyze degradation products via LC-MS and compare with stability-indicating HPLC methods .
Q. What methodologies are appropriate for assessing batch-to-batch variability, and how can this data inform process optimization?
- Answer : Implement statistical process control (SPC) using multivariate analysis (e.g., principal component analysis) of purity, yield, and impurity data across batches. Design of experiments (DoE) can optimize reaction parameters (e.g., catalyst loading, solvent ratios). Certificate of Analysis (CoA) documentation, as shown for 4'-methylpropiophenone (99.11% purity, ≤0.03% moisture), provides benchmarks for quality control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
